4-Methoxybenzoic Acid

Description

This compound has been reported in Rhododendron dauricum, Aconitum forrestii, and other organisms with data available.

Anisic acid is a metabolite found in or produced by Saccharomyces cerevisiae.

structure in first source

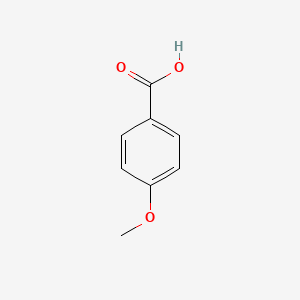

Structure

3D Structure

Properties

IUPAC Name |

4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYHEAKUIGZSGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52509-81-6 (potassium), 536-45-8 (sodium), 73424-02-9 (copper+2), 536-45-8 (sodium anisate salt/solvate) | |

| Record name | p-Anisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4059205 | |

| Record name | 4-Anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS], Solid, white crystals with practically no odour | |

| Record name | p-Anisic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16361 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-Anisic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Methoxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/719/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

0.53 mg/mL at 37 °C, soluble in boiling water, organic solvents, freely soluble (in ethanol) | |

| Record name | P-Anisic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-Anisic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Methoxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/719/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.0015 [mmHg] | |

| Record name | p-Anisic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16361 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-09-4, 1335-08-6 | |

| Record name | 4-Methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Anisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-Anisic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-Anisic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Anisic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-ANISIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SB6Y7DMM3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-Anisic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

185 °C | |

| Record name | P-Anisic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-Anisic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Methoxybenzoic Acid for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the core physical, chemical, and biological properties of 4-Methoxybenzoic acid, including detailed experimental protocols.

Core Chemical and Physical Properties

This compound, also widely known as p-anisic acid or draconic acid, is an aromatic carboxylic acid that serves as a vital intermediate and building block in a multitude of synthetic applications.[1][2][3] It is naturally found in plants like anise and fennel.[4][5] Structurally, it is a benzoic acid molecule substituted with a methoxy group at the para (4) position. This substitution significantly influences its chemical reactivity and physical properties. The compound typically appears as a white crystalline solid or powder and is stable under normal conditions.

Table 1: Physical and Chemical Identity

| Property | Value | Citations |

| IUPAC Name | This compound | |

| Synonyms | p-Anisic acid, Draconic acid, p-Methoxybenzoic acid | |

| CAS Number | 100-09-4 | |

| Molecular Formula | C₈H₈O₃ | |

| Molecular Weight | 152.15 g/mol | |

| Appearance | White to light cream crystalline powder | |

| Melting Point | 182-186 °C | |

| Boiling Point | 275-280 °C | |

| Density | 1.37 - 1.39 g/cm³ | |

| pKa | 4.47 (at 25 °C) | |

| LogP | 1.96 |

Table 2: Solubility Profile

| Solvent | Solubility | Citations |

| Water (cold) | Insoluble / Sparingly soluble (0.3 g/L at 20°C) | |

| Water (hot) | Slightly soluble / Soluble | |

| Ethanol | Freely soluble / Highly soluble | |

| Diethyl Ether | Freely soluble / Soluble | |

| Chloroform | Freely soluble / Soluble | |

| Ethyl Acetate | Freely soluble / Soluble | |

| Acetone | Soluble | |

| DMSO | Soluble | |

| Note: Aqueous solubility increases in alkaline conditions due to the deprotonation of the carboxylic acid group. |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. Below is a summary of typical spectral features.

Table 3: Key Spectroscopic Data

| Technique | Data | Citations |

| ¹H NMR | (DMSO-d₆, 400 MHz) δ (ppm): ~12.7 (s, 1H, -COOH), 7.93 (d, 2H, Ar-H), 7.03 (d, 2H, Ar-H), 3.84 (s, 3H, -OCH₃) | |

| ¹³C NMR | (DMSO-d₆) δ (ppm): ~167.5 (C=O), 162.8 (Ar C-OCH₃), 131.5 (Ar C-H), 123.5 (Ar C-COOH), 114.0 (Ar C-H), 55.5 (-OCH₃) | |

| Infrared (IR) | (KBr, cm⁻¹) : ~2500-3300 (O-H, broad), ~1680 (C=O), ~1605 & 1575 (C=C aromatic), ~1250 (asymmetric C-O-C stretch), ~1025 (symmetric C-O-C stretch) | |

| Mass Spec. (EI) | m/z : 152 [M]⁺, 135 [M-OH]⁺, 107, 92, 77 |

Biological Activity and Applications

This compound is not only a synthetic intermediate but also exhibits a range of biological activities. It is recognized for its antiseptic, antimicrobial, and anti-inflammatory properties. This has led to its use as a preservative in cosmetic and dermatological products. In the pharmaceutical industry, it serves as a key starting material for more complex organic compounds, including the nootropic drug Aniracetam. Furthermore, its characteristic sweet aroma makes it valuable in the fragrance and food industries as a flavoring agent. Research has also highlighted its role as a tyrosinase inhibitor and its potential antioxidant and anti-diabetic effects.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and a common reaction of this compound.

Synthesis: Oxidation of Anethole via Ozonolysis

This protocol describes a method for producing this compound from naturally derived anethole [1-methoxy-4-(1-propenyl)benzene], a common constituent of essential oils.

Methodology:

-

Ozonide Formation: Dissolve anethole in a suitable solvent (e.g., methanol or dichloromethane) in a reaction vessel equipped with a gas inlet tube and a cooling bath. Cool the solution to a low temperature, typically between -30°C and -78°C.

-

Bubble ozone (O₃) gas through the solution. The reaction progress can be monitored by the disappearance of the starting material (TLC) or by the appearance of a blue color, indicating an excess of ozone.

-

Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove any residual ozone.

-

Oxidative Work-up: Prepare a mixture of the resulting ozonide and an alkaline hydrogen peroxide solution.

-

Add this mixture dropwise to a heated (60-80°C) aqueous solution of sodium hydroxide (1-25%). Maintain a constant temperature during the addition. This step oxidizes the ozonide intermediate to the corresponding carboxylate salt.

-

Isolation and Purification: After the reaction is complete, cool the alkaline mixture.

-

Acidify the solution by slowly adding a mineral acid, such as sulfuric acid or phosphoric acid, until the pH is between 3 and 6. This will precipitate the this compound.

-

Collect the white precipitate by vacuum filtration and wash it with cold water.

-

The crude product can be further purified by recrystallization (see Protocol 4.2). The typical yield for this process is between 70-80%.

Purification: Recrystallization from Water

Recrystallization is a standard technique for purifying solid organic compounds. This protocol leverages the property that this compound is sparingly soluble in cold water but significantly more soluble in hot water.

Methodology:

-

Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a minimal amount of deionized water (e.g., 15-20 mL).

-

Heat the suspension on a hot plate, bringing it to a gentle boil while stirring. Add small portions of near-boiling water incrementally until all the solid has just dissolved. Avoid adding a large excess of water to ensure the solution is saturated.

-

Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

-

Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a short-stemmed funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of large, pure crystals.

-

Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals on the filter paper with a small amount of ice-cold water to remove any remaining soluble impurities.

-

Allow the crystals to dry completely on the funnel by drawing air through them, then transfer them to a watch glass to air-dry.

Reaction: Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. This protocol outlines the synthesis of an ester, such as methyl 4-methoxybenzoate.

Methodology:

-

Reaction Setup: To a round-bottom flask, add this compound (e.g., 0.02 moles), a significant excess of the desired alcohol (e.g., 20 mL of methanol, which also acts as the solvent), and a magnetic stir bar.

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 - 1 mL) to the mixture while swirling.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 30-60 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel containing cold water (e.g., 50 mL).

-

Extract the aqueous layer with an organic solvent such as diethyl ether (e.g., 3 x 30 mL).

-

Neutralization: Combine the organic extracts and wash them sequentially with water, a saturated sodium bicarbonate solution (to neutralize the sulfuric acid and any unreacted carboxylic acid; be cautious of gas evolution), and finally with brine.

-

Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate). Filter or decant the solution to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester product, which can be further purified if necessary.

Safety and Handling

This compound is considered hazardous and requires careful handling.

-

Hazards: Harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319). May also cause respiratory tract irritation.

-

Precautions: Avoid breathing dust. Wash hands and skin thoroughly after handling. Use in a well-ventilated area.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection (safety goggles).

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.

-

Incompatibilities: Incompatible with strong oxidizing agents.

-

Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Avoid discharge into the environment.

References

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxybenzoic acid, also known as p-anisic acid, is a carboxylated methoxybenzene with significant applications in the pharmaceutical, cosmetic, and food industries. It serves as a key intermediate in the synthesis of more complex organic compounds, including active pharmaceutical ingredients (APIs).[1][2][3] Its biological activities, which include antiseptic, anti-inflammatory, and antioxidant properties, make it a compound of interest for drug development.[4][5] This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data analysis for researchers and professionals in related fields.

Physicochemical Properties

This compound is a white crystalline solid at room temperature. It is characterized by its limited solubility in water but high solubility in various organic solvents.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₃ | |

| Molar Mass | 152.15 g/mol | |

| Melting Point | 182-185 °C | |

| Boiling Point | 275-280 °C | |

| Density | 1.385 g/cm³ | |

| Water Solubility | 0.3 g/L (20 °C) | |

| Solubility | Highly soluble in alcohols, ether, and ethyl acetate. | |

| Acidity (pKa) | 4.47 |

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. The most common methods involve the oxidation of p-anisaldehyde or p-methoxytoluene, and the carboxylation of a Grignard reagent derived from a methoxy-substituted benzene.

Oxidation of p-Anisaldehyde

The oxidation of p-anisaldehyde is a straightforward method for synthesizing this compound. Various oxidizing agents can be employed, with potassium permanganate being a common choice in a laboratory setting.

Experimental Protocol:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g of p-anisaldehyde in 150 mL of a 5% aqueous sodium hydroxide solution.

-

Addition of Oxidizing Agent: While stirring vigorously, slowly add a 10% aqueous solution of potassium permanganate. The addition should be dropwise to control the exothermic reaction. Continue the addition until a faint purple color persists, indicating an excess of permanganate.

-

Reaction: Gently heat the mixture to reflux for 30-45 minutes to ensure the completion of the reaction.

-

Quenching: Cool the reaction mixture to room temperature and quench the excess permanganate by adding a small amount of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

-

Filtration: Filter the mixture to remove the manganese dioxide precipitate.

-

Acidification: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid with constant stirring until the solution becomes acidic (pH ~2), at which point this compound will precipitate out.

-

Isolation and Purification: Collect the white precipitate by vacuum filtration, wash it with cold water, and allow it to air dry. The crude product can be further purified by recrystallization from ethanol or an ethanol-water mixture.

Catalytic Oxidation of p-Methoxytoluene

For larger-scale synthesis, the catalytic oxidation of p-methoxytoluene is an efficient method. This process typically involves the use of a transition metal catalyst in the presence of an oxygen source.

Experimental Protocol:

-

Catalyst Preparation: Prepare a catalyst system, for example, by dissolving cobalt(II) acetate and manganese(II) acetate in acetic acid.

-

Reaction Setup: In a high-pressure reactor equipped with a gas inlet, a mechanical stirrer, and a heating mantle, charge p-methoxytoluene and the catalyst solution in acetic acid.

-

Oxidation: Pressurize the reactor with air or oxygen and heat the mixture to the desired temperature (e.g., 100-150 °C). Maintain the pressure and temperature for the duration of the reaction (typically several hours), monitoring the uptake of oxygen.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and release the pressure.

-

Isolation: The reaction mixture is typically cooled to induce crystallization of the this compound. The product can be isolated by filtration.

-

Purification: The crude product can be purified by washing with a suitable solvent to remove any unreacted starting material and byproducts, followed by recrystallization.

Grignard Synthesis

The Grignard reaction provides a versatile route to this compound, starting from a halogenated anisole. This method involves the formation of an organomagnesium compound, which is then carboxylated using carbon dioxide.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. In the dropping funnel, place a solution of 4-bromoanisole in anhydrous diethyl ether. Add a small amount of the 4-bromoanisole solution to the magnesium turnings to initiate the reaction. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Carboxylation: Cool the flask containing the Grignard reagent in an ice-salt bath. While stirring, slowly pour the Grignard reagent onto a large excess of crushed dry ice (solid carbon dioxide) in a separate beaker. The dry ice should be handled with care to avoid cold burns.

-

Hydrolysis: Allow the excess dry ice to sublime. Slowly and carefully add dilute hydrochloric acid to the resulting solid mass to hydrolyze the magnesium salt and protonate the carboxylate.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers.

-

Purification: Wash the combined ether extracts with a saturated sodium bicarbonate solution. The this compound will move into the aqueous basic layer as its sodium salt. Separate the aqueous layer and acidify it with concentrated hydrochloric acid to precipitate the purified this compound.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various analytical techniques, including spectroscopy and determination of physical constants.

Spectroscopic Data

| Technique | Key Features and Observed Values |

| ¹H NMR | Chemical shifts (ppm) in CDCl₃: ~3.8 (s, 3H, -OCH₃), ~6.9 (d, 2H, aromatic protons ortho to -OCH₃), ~8.0 (d, 2H, aromatic protons ortho to -COOH), ~11.5 (br s, 1H, -COOH). |

| ¹³C NMR | Chemical shifts (ppm) in CDCl₃: ~55 (-OCH₃), ~113 (aromatic C-H ortho to -OCH₃), ~123 (aromatic C-COOH), ~132 (aromatic C-H ortho to -COOH), ~164 (aromatic C-OCH₃), ~172 (-COOH). |

| IR Spectroscopy | Characteristic peaks (cm⁻¹): ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1680 (strong, C=O stretch of carboxylic acid), ~1605, 1510 (C=C stretches of aromatic ring), ~1250 (asymmetric C-O-C stretch), ~1030 (symmetric C-O-C stretch). |

| Mass Spectrometry | Molecular ion peak (m/z): 152. A prominent fragment ion is often observed at m/z 135, corresponding to the loss of the methoxy group. |

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis and characterization of this compound.

Biological Activity and Metabolic Pathway

This compound is not only a synthetic intermediate but also a biologically active molecule. It has been reported to possess various properties, including being a plant metabolite and having antiseptic qualities. A key aspect of its biological relevance, particularly in the context of drug development, is its metabolism by cytochrome P450 enzymes.

Cytochrome P450 Metabolism

In biological systems, this compound can undergo O-demethylation catalyzed by cytochrome P450 (CYP) enzymes, a primary family of enzymes involved in drug metabolism. This metabolic transformation converts this compound into 4-hydroxybenzoic acid, which can then be further metabolized or excreted. Understanding this metabolic pathway is crucial for predicting the pharmacokinetic profile and potential drug-drug interactions of any therapeutic agent derived from this scaffold.

Caption: Metabolic pathway of this compound via cytochrome P450.

Conclusion

This technical guide has outlined the key aspects of the synthesis and characterization of this compound. The provided experimental protocols for oxidation and Grignard reactions offer practical approaches for its preparation. The comprehensive characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound. Furthermore, the discussion of its metabolic fate through the cytochrome P450 pathway highlights its relevance in the field of drug development. This information is intended to be a valuable resource for researchers and scientists working with this versatile molecule.

References

An In-depth Technical Guide to 4-Methoxybenzoic Acid (CAS: 100-09-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzoic acid, also widely known as p-anisic acid, is an aromatic carboxylic acid with the chemical formula C₈H₈O₃.[1] Structurally, it consists of a benzene ring substituted with a methoxy group (-OCH₃) and a carboxylic acid group (-COOH) at the para (4-) position.[2] This compound serves as a versatile building block and intermediate in a wide array of applications, including the synthesis of pharmaceuticals, cosmetics, fragrances, and advanced polymers.[2][3][4] Its biological activities, which include antiseptic, anti-inflammatory, and antioxidant properties, make it a compound of significant interest in drug discovery and development. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols, spectral data, and insights into its biological mechanisms of action.

Physicochemical Properties

This compound is a white to pale cream crystalline solid at room temperature. The presence of both a polar carboxylic acid group and a less polar methoxy-substituted benzene ring gives it a distinct solubility profile, being sparingly soluble in cold water but readily soluble in various organic solvents.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| CAS Number | 100-09-4 | |

| Molecular Formula | C₈H₈O₃ | |

| Molecular Weight | 152.15 g/mol | |

| Appearance | White to pale cream crystalline powder/solid | |

| Melting Point | 182-185 °C | |

| Boiling Point | 275-280 °C | |

| Density | 1.385 g/cm³ | |

| pKa (at 25 °C) | 4.47 | |

| LogP (Octanol/Water) | 1.96 | |

| Vapor Pressure | 0.0015 mmHg |

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature (°C) | References |

| Water | 0.3 g/L | 20 | |

| Hot Water | Soluble | Boiling | |

| Ethanol | Freely soluble | Room Temperature | |

| Ether | Freely soluble | Room Temperature | |

| Chloroform | Freely soluble | Room Temperature | |

| Ethyl Acetate | Freely soluble | Room Temperature | |

| Acetone | 45.012 x 10⁻² (mole fraction) | 25 | |

| Toluene | Increasing with temperature | 10 - 55 | |

| 1-Butanol | Increasing with temperature | 10 - 55 | |

| Isopropanol | Increasing with temperature | 0 - 45 |

Note: Detailed solubility data in 14 different pure solvents at temperatures from 283.15 to 328.15 K can be found in the work by Han et al. (2024).

Spectral Data and Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the methoxy group protons, and the acidic proton of the carboxylic acid.

Table 3: ¹H NMR Chemical Shift Data (DMSO-d₆, 400 MHz)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | ~12.7 | Singlet (broad) | 1H |

| Aromatic Protons (ortho to -COOH) | ~7.93 | Doublet | 2H |

| Aromatic Protons (ortho to -OCH₃) | ~7.04 | Doublet | 2H |

| Methoxy Protons (-OCH₃) | ~3.84 | Singlet | 3H |

Reference for ¹H NMR data in DMSO-d₆:

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 4: ¹³C NMR Chemical Shift Data (CDCl₃)

| Assignment | Chemical Shift (δ, ppm) |

| Carboxylic Acid Carbon (-C OOH) | ~171.7 |

| Aromatic Carbon (substituted with -OCH₃) | ~163.7 |

| Aromatic Carbons (ortho to -COOH) | ~132.0 |

| Aromatic Carbon (substituted with -COOH) | ~123.9 |

| Aromatic Carbons (ortho to -OCH₃) | ~113.7 |

| Methoxy Carbon (-OC H₃) | ~55.4 |

Reference for ¹³C NMR data in CDCl₃:

FT-IR Spectroscopy

The FT-IR spectrum reveals the presence of key functional groups.

Table 5: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment | Description |

| 2500-3300 | O-H stretch | Very broad band, characteristic of a carboxylic acid dimer |

| ~1680 | C=O stretch | Strong absorption, characteristic of a carboxylic acid carbonyl |

| ~1605, ~1510 | C=C stretch | Aromatic ring vibrations |

| ~1250 | C-O stretch | Asymmetric stretch of the aryl-ether |

| ~1030 | C-O stretch | Symmetric stretch of the aryl-ether |

References for FT-IR data:

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) of this compound shows a distinct fragmentation pattern useful for its identification.

Table 6: Major Mass Spectrometry Fragments (EI-MS)

| m/z | Proposed Fragment | Relative Intensity |

| 152 | [M]⁺ (Molecular Ion) | High |

| 135 | [M - OH]⁺ | Very High (Often Base Peak) |

| 107 | [M - COOH]⁺ | Moderate |

| 92 | [M - COOH - CH₃]⁺ | Moderate |

| 77 | [C₆H₅]⁺ | Moderate |

References for MS data:

Experimental Protocols

Synthesis: Oxidation of p-Anisaldehyde

This protocol describes the synthesis of this compound via the oxidation of p-anisaldehyde using potassium permanganate.

Materials:

-

p-Anisaldehyde

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Concentrated Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃) (if needed)

-

Deionized water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium hydroxide (e.g., 2 g in 50 mL of water).

-

Add p-anisaldehyde (e.g., 5.0 g, ~0.037 mol) to the NaOH solution and heat the mixture gently to about 60-70 °C with stirring.

-

In a separate beaker, prepare a solution of potassium permanganate (e.g., 6.0 g, ~0.038 mol) in warm water (e.g., 100 mL).

-

Slowly add the KMnO₄ solution to the reaction mixture over a period of 30-45 minutes. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

-

After the addition is complete, heat the mixture to reflux for approximately 1 hour to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature. If any purple color from unreacted KMnO₄ remains, add a small amount of sodium bisulfite or ethanol until the color disappears.

-

Filter the mixture by vacuum filtration to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water to recover any adsorbed product.

-

Combine the filtrate and washings. Cool the clear filtrate in an ice bath.

-

Slowly acidify the cold filtrate with concentrated hydrochloric acid with constant stirring until the pH is approximately 2-3. A white precipitate of this compound will form.

-

Collect the crude product by vacuum filtration and wash the crystals with a small amount of ice-cold water.

-

The crude product can then be purified by recrystallization.

Purification: Recrystallization from an Ethanol/Water Mixture

This protocol details the purification of crude this compound using a mixed-solvent system of ethanol and water.

Materials:

-

Crude this compound

-

95% Ethanol

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

-

Place the crude this compound (e.g., 5.0 g) into a 125 mL Erlenmeyer flask.

-

Add a minimal amount of 95% ethanol (the "good" solvent) to the flask, just enough to wet the solid.

-

Gently heat the mixture on a hot plate while swirling. Continue to add ethanol in small portions until the solid just dissolves at the boiling point of the solvent. Avoid adding an excess of ethanol.

-

To the hot solution, add hot water (the "bad" solvent) dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation.

-

If persistent cloudiness occurs, add a few drops of hot ethanol until the solution becomes clear again.

-

Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

-

Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for an additional 15-20 minutes to maximize the yield.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.

-

Allow the crystals to dry on the filter funnel by drawing air through them for several minutes. Further drying can be achieved in a desiccator or a low-temperature oven.

-

Determine the melting point of the purified product to assess its purity. The melting point should be sharp and within the literature range (182-185 °C).

Biological Activity and Signaling Pathways

This compound and its derivatives exhibit a range of biological activities, including anti-inflammatory and antioxidant effects. These properties are often attributed to their ability to modulate key cellular signaling pathways.

Anti-Inflammatory Mechanism: Inhibition of NF-κB and MAPK Pathways

Chronic inflammation is often mediated by the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascades (including p38, JNK, and ERK). Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), these pathways trigger the production of inflammatory mediators such as TNF-α, IL-6, and COX-2. Phenolic acids, a class of compounds to which this compound belongs, are known to interfere with these pathways. They can inhibit the phosphorylation and degradation of IκBα, which prevents the translocation of the NF-κB p65 subunit to the nucleus. Additionally, they can suppress the phosphorylation of key MAPK proteins, thereby downregulating the inflammatory response.

Antioxidant Mechanism: Activation of the Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes. This leads to the upregulation of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which neutralize reactive oxygen species (ROS) and protect the cell from oxidative damage. Stilbenes and other phenolic compounds with methoxy substitutions have been shown to be activators of this protective pathway.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable precursor in organic synthesis.

-

Pharmaceutical Intermediate: It is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs), including the nootropic drug aniracetam and the analgesic paracetamol. Its derivatives are also explored for antihypertensive and neuroprotective activities.

-

Cosmetics and Food Industry: Due to its antiseptic and antifungal properties, it is used as a preservative in cosmetic formulations, often as an alternative to parabens. Its mild, sweet aroma also allows for its use as a flavoring and fragrance agent.

-

Material Science: The carboxylic acid group can undergo polycondensation reactions, making this compound a useful monomer in the production of high-performance polymers and resins with enhanced chemical resistance and durability.

-

Biochemical Research: It is used in studies of electron transfer processes, such as the oxidation and reduction of cytochrome c, by incorporating it into self-assembled monolayers on electrodes.

Safety and Handling

This compound is generally considered to have low toxicity. However, it can cause skin and eye irritation upon direct contact.

-

Handling: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is stable under normal conditions but should be kept away from strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound (CAS 100-09-4) is a compound of significant industrial and academic importance. Its well-defined physicochemical properties, versatile reactivity, and interesting biological profile make it a crucial tool for chemists and pharmacologists. This guide has provided a detailed technical overview, from its fundamental properties and spectral signatures to practical experimental procedures and its role in modulating key cellular signaling pathways. A thorough understanding of this multifaceted molecule is essential for leveraging its full potential in drug development, material science, and synthetic chemistry.

References

4-Methoxybenzoic acid melting point and boiling point data

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxybenzoic Acid

This technical guide provides a comprehensive overview of the melting and boiling points of this compound, also known as p-anisic acid. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide presents quantitative data in a structured format, details relevant experimental protocols, and includes a visualization of a common synthesis pathway.

Data Presentation: Physicochemical Properties

This compound is a white crystalline powder at room temperature. Its key physical properties, including melting and boiling points, are crucial for its application in various scientific and industrial processes. The data compiled from multiple sources is presented below.

| Property | Value | Source(s) |

| Melting Point | 182-185 °C | [1][2][3] |

| 181-191 °C | ||

| 184 °C | ||

| 456.15 - 457.8 K (183 - 184.65 °C) | ||

| Boiling Point | 275 °C | |

| 275.5 °C | ||

| 275-277 °C |

Experimental Protocols

The determination of melting and boiling points is fundamental for the characterization and purity assessment of a chemical compound. The following sections describe standard laboratory procedures for obtaining these values.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically cause a depression and broadening of the melting point range. A common method for determining the melting point involves a melting point apparatus, such as a Mel-Temp, or an oil bath.

Protocol using a Capillary Tube Method:

-

Sample Preparation: A small amount of the solid this compound is finely crushed into a powder. The open end of a capillary tube is pressed into the powder to collect a sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-5 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus or attached to a thermometer suspended in an oil bath. The sample should be aligned with the thermometer bulb.

-

Heating and Observation: The sample is heated at a steady rate, typically starting with a rapid ramp-up to about 20°C below the expected melting point, followed by a slower increase of 1-2°C per minute.

-

Data Recording: Two temperatures are recorded to define the melting point range: the temperature at which the first drop of liquid appears, and the temperature at which the last crystal melts. For pure this compound, this range is expected to be narrow.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The normal boiling point is measured at an atmospheric pressure of 760 mm Hg.

Protocol for Small-Scale Boiling Point Determination:

-

Sample Preparation: Approximately 2-3 mL of the liquid (if this compound were in a liquid state or dissolved in a high-boiling solvent for purification purposes) is placed in a small, dry test tube along with a couple of boiling chips to ensure smooth boiling.

-

Apparatus Setup: The test tube is clamped and partially submerged in a heating bath (e.g., a water or oil bath). A thermometer is positioned so that its bulb is just above the surface of the liquid.

-

Heating and Observation: The heating bath is gradually heated. As the liquid boils, its vapor will heat the thermometer bulb.

-

Data Recording: The temperature is recorded when it stabilizes, indicating that the space above the liquid is saturated with vapor at the boiling point. This stable temperature is the boiling point of the substance.

Visualization of Synthesis Pathway

A prevalent industrial method for synthesizing this compound is the catalytic oxidation of p-methoxytoluene. This process is efficient and allows for high-purity production. The logical workflow for this synthesis is depicted below.

Caption: Synthesis of this compound via Catalytic Oxidation.

References

Spectroscopic Analysis of 4-Methoxybenzoic Acid: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4-methoxybenzoic acid, a key intermediate in the synthesis of various organic compounds. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.[1] The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide detailed information about its molecular structure.

¹H NMR Data

The ¹H NMR spectrum reveals the chemical environment and connectivity of the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 12.7 | Singlet | -COOH |

| 7.93 | Doublet | Ar-H (ortho to -COOH) |

| 7.03 | Doublet | Ar-H (ortho to -OCH₃) |

| 3.84 | Singlet | -OCH₃ |

| Data sourced from DMSO-d₆ solvent.[2] |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (ppm) | Assignment |

| 167.40 | -COOH |

| 163.2 | Ar-C (-OCH₃) |

| 131.7 | Ar-C (ortho to -COOH) |

| 123.7 | Ar-C (-COOH) |

| 113.8 | Ar-C (ortho to -OCH₃) |

| 55.4 | -OCH₃ |

| Data sourced from DMSO-d₆ solvent.[3][4] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

| Frequency (cm⁻¹) | Intensity | Functional Group |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 3005 | Medium | C-H stretch (Aromatic) |

| 2965, 2840 | Medium | C-H stretch (Aliphatic) |

| 1680 | Strong | C=O stretch (Carboxylic acid) |

| 1605, 1577, 1512 | Strong | C=C stretch (Aromatic) |

| 1255 | Strong | C-O stretch (Aryl ether) |

| 1175 | Strong | C-O stretch (Carboxylic acid) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound shows the molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 152 | 100 | [M]⁺ (Molecular Ion) |

| 135 | 92 | [M - OH]⁺ |

| 107 | 11 | [M - COOH]⁺ |

| 92 | 12 | [M - COOH - CH₃]⁺ |

| 77 | 17 | [C₆H₅]⁺ |

| Data obtained via Electron Ionization (EI). |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for organic compounds like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved; gentle warming or vortexing can be applied.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field needs to be very stable and homogeneous.

-

Data Acquisition: Acquire the ¹H NMR spectrum, typically requiring a few minutes. For the ¹³C NMR spectrum, a longer acquisition time (20-60 minutes) is generally needed due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform to obtain the frequency domain spectrum. Phase and baseline corrections are then applied.

IR Spectroscopy Protocol

-

Sample Preparation: For solid samples like this compound, a small amount of the finely ground powder can be mixed with KBr powder and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol oil. For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid is pressed against the crystal.

-

Background Spectrum: Record a background spectrum of the empty sample holder or the pure KBr pellet/Nujol.

-

Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum. The instrument measures the frequencies of IR light absorbed by the sample.

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to give the final absorbance or transmittance spectrum. The characteristic absorption bands are then identified.

Mass Spectrometry Protocol

-

Sample Introduction: The sample can be introduced into the mass spectrometer in various ways. For a volatile solid, it can be heated in a vacuum to generate a gaseous sample. Alternatively, the sample can be dissolved in a suitable solvent and introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: The gaseous molecules are then ionized. A common method is Electron Ionization (EI), where a high-energy electron beam knocks an electron off the molecule to form a molecular ion.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer, such as a magnetic sector or a quadrupole analyzer.

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques described.

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Botanical Treasury: A Technical Guide to the Natural Sources and Isolation of 4-Methoxybenzoic Acid

Introduction

4-Methoxybenzoic acid, also known as p-anisic acid, is a valuable organic compound with applications ranging from pharmaceuticals and cosmetics to the food industry, where it serves as a flavoring agent and preservative.[1][2] While synthetic routes to this compound are well-established, there is a growing demand for compounds derived from natural and renewable sources. This technical guide provides an in-depth exploration of the natural occurrences of this compound and its precursors, alongside detailed methodologies for its isolation and purification, tailored for researchers, scientists, and professionals in drug development.

Natural Sources of this compound and its Precursors

This compound occurs as a plant metabolite in various species.[3][4] However, its direct isolation from plant matrices is often not commercially viable due to low concentrations.[5] A more practical approach involves the isolation of its direct precursor, anethole, which is abundant in the essential oils of several aromatic plants. Anethole can be efficiently converted to this compound through oxidation.

The primary botanical sources rich in anethole include:

-

Anise (Pimpinella anisum): The essential oil from anise seeds is a significant source of trans-anethole.

-

Star Anise (Illicium verum): The fruits of star anise yield an essential oil with a very high concentration of trans-anethole.

-

Fennel (Foeniculum vulgare): Fennel seeds and aerial parts also contain a notable amount of anethole in their essential oil.

-

Vanilla (Vanilla planifolia): While vanillin is the principal component, this compound (anisic acid) is also present in cured vanilla beans.

Data Presentation: Anethole Content in Essential Oils

The following table summarizes the quantitative data for anethole content in the essential oils of key botanical sources.

| Botanical Source | Plant Part | Anethole Concentration (%) | References |

| Anise (Pimpinella anisum) | Seeds | 80 - 96.8 | |

| Star Anise (Illicium verum) | Fruit | 84 - 90 | |

| Fennel (Foeniculum vulgare) | Seeds/Fruit | 30 - 89.7 | |

| Fennel (Foeniculum vulgare) | Aerial Parts | 31 - 55.7 |

Biosynthesis of Benzoic Acids in Plants

The biosynthesis of benzoic acid and its derivatives in plants originates from the phenylpropanoid pathway, starting with the amino acid L-phenylalanine. The core pathway involves the shortening of the C3 side chain of cinnamic acid by two carbon units, which can occur through a β-oxidative pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. US7728168B2 - Process to manufacture this compound from herbal anethole and the use of this compound in cosmetic and dermatologic products as well as foodstuffs - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Biological Activities of 4-Methoxybenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzoic acid, also known as p-anisic acid, and its derivatives represent a class of organic compounds with a wide spectrum of biological activities. The presence of the methoxy group at the para position of the benzoic acid scaffold imparts unique physicochemical properties that contribute to their diverse pharmacological effects. These compounds have garnered significant interest in the fields of medicinal chemistry and drug discovery due to their demonstrated antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Antimicrobial Activity

Derivatives of this compound have shown notable activity against a range of microbial pathogens, including both bacteria and fungi. Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymatic pathways.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). Below is a summary of reported MIC values for various derivatives against different microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| N-(4-methoxybenzyl)undec-10-enamide | Staphylococcus aureus | 125 | [1] |

| N-(4-methoxybenzyl)undec-10-enamide | Escherichia coli | 250 | [1] |

| (9Z,12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | Staphylococcus aureus | 62.5 | |

| (9Z,12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | Escherichia coli | 125 | |

| 4-(4-Methoxybenzylideneamino)benzoic acid derivatives | Candida albicans | 6.25 - 100 | [2] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 4 | Staphylococcus aureus ATCC 6538 | 125 | [3] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 4 | Bacillus subtilis ATCC 6683 | 125 | [3] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial or fungal culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Test Compound Dilutions: Prepare a stock solution of the test compound. A two-fold serial dilution of the compound is then performed in the microtiter plate wells containing the broth medium to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate, including a growth control well (medium and inoculum only) and a sterility control well (medium only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Several this compound derivatives have demonstrated potent anti-inflammatory effects. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, with the results expressed as the half-maximal inhibitory concentration (IC50).

| Compound | Cell Line | IC50 (µM) | Reference |

| 4-Methoxyhonokiol | RAW 264.7 | - | |

| 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol | RAW 264.7 | - | |

| 3',4'-dihydroxyflavone | RAW 264.7 | 9.61 ± 1.36 | |

| Luteolin | RAW 264.7 | 16.90 ± 0.74 |

Experimental Protocol: Nitric Oxide (NO) Assay in RAW 264.7 Cells

This assay measures the production of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS)

-

Test compound (this compound derivative)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only) and a positive control (cells with LPS).

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

Anti-inflammatory Signaling Pathway

Antioxidant Activity

The antioxidant properties of this compound derivatives are attributed to their ability to scavenge free radicals and chelate metal ions. The methoxy and hydroxyl substituents on the aromatic ring play a crucial role in their radical scavenging capacity.

Quantitative Antioxidant Data

The antioxidant activity is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values.

| Compound | IC50 (µg/mL) | Reference |

| 4-Hydrazinobenzoic acid derivative 3 | ~20 (72% inhibition) | |

| 4-Hydrazinobenzoic acid derivatives 5-9 | ~20 (70-72% inhibition) | |

| o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid | Varied |

Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Test compound (this compound derivative)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microtiter plates or cuvettes

-

Spectrophotometer

Procedure:

-

DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare various concentrations of the test compound and the positive control in the same solvent.

-

Reaction Mixture: In each well or cuvette, mix a specific volume of the sample solution with the DPPH solution. A blank containing only the solvent and DPPH is also prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of each solution at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value is the concentration of the compound that causes 50% inhibition of the DPPH radical.

Anticancer Activity

Certain derivatives of this compound have exhibited significant cytotoxic effects against various cancer cell lines. Their anticancer mechanisms can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation. A notable example is 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), a curcumin analogue that targets the Akt/NF-κB signaling pathway in prostate cancer cells.

Quantitative Anticancer Data

The cytotoxic activity of these compounds is typically assessed using the MTT assay, which measures cell viability. The results are expressed as IC50 values.

| Compound | Cell Line | IC50 (µM) | Reference |

| Tetrazole based isoxazolines 4h, 4i | A549 (Lung) | 1.51, 1.49 | |

| Tetrazole based isoxazolines 4h, 4i | MDA-MB-231 (Breast) | 2.83, - | |

| Caffeic acid derivative 5 | AsPC1 (Pancreatic) | 42.47 | |

| Caffeic acid derivative 5 | BxPC3 (Pancreatic) | 46.58 | |

| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MCF-7 (Breast) | 3.71 | |

| Sideritoflavone | MCF-7 (Breast) | 4.9 |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (this compound derivative)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other solubilizing agent

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is then calculated.

Anticancer Signaling Pathway: Akt/NF-κB Inhibition

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various standard organic chemistry reactions, such as esterification and amidation, starting from this compound.

General Experimental Workflow for Synthesis

Conclusion

This compound and its derivatives constitute a promising class of compounds with a broad range of biological activities that are of significant interest for drug discovery and development. Their antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, coupled with their synthetic tractability, make them attractive scaffolds for the design of novel therapeutic agents. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working in this area, providing a solid foundation for further investigation and development of these versatile molecules. Further structure-activity relationship studies will be instrumental in optimizing the potency and selectivity of these derivatives for specific therapeutic targets.

References

- 1. Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the History and Discovery of p-Anisic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Anisic acid, systematically known as 4-methoxybenzoic acid, is an aromatic carboxylic acid that has garnered significant interest in various scientific fields, including pharmaceuticals, cosmetics, and organic synthesis.[1][2] Its natural occurrence, intriguing history of discovery, and versatile chemical properties make it a valuable compound for researchers and developers. This technical guide provides a comprehensive overview of the history, discovery, physicochemical properties, synthesis, and its role in drug development, with a focus on detailed experimental protocols and the underlying signaling pathways.

History and Discovery

p-Anisic acid, also referred to as draconic acid, was first isolated and synthesized in 1841 by the French chemist Auguste Cahours.[1] He discovered this white crystalline substance, which he named "anisic acid," through the oxidation of anethole, the primary constituent of anise oil.[1] Cahours's pioneering work involved treating anethole, which he had purified from anise oil by recrystallization, with diluted nitric acid. This process led to the formation of p-anisaldehyde as an intermediate, which was subsequently oxidized to p-Anisic acid.[1] This foundational discovery laid the groundwork for future research into the properties and applications of this versatile organic compound.

Naturally, p-Anisic acid is found in anise, a flowering plant from the Apiaceae family, and has also been detected in other natural sources such as fennel and star anise. Its presence in these plants contributes to their characteristic aromas and biological activities.

Physicochemical and Spectroscopic Properties

p-Anisic acid is a white crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₈H₈O₃ |

| Molar Mass | 152.15 g/mol |

| Melting Point | 182-185 °C |

| Boiling Point | 275-280 °C |

| Density | 1.385 g/cm³ |